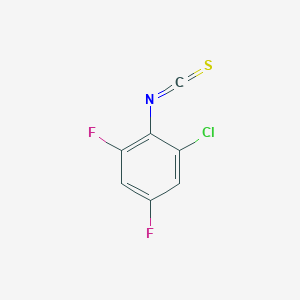
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an isoxazole ring, a pyridazine ring, and a sulfanyl-acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-isoxazole, 6-phenyl-pyridazine, and acetic acid derivatives.
Step 1 Formation of 5-Methyl-isoxazol-3-yl Acetate:
Step 2 Synthesis of 6-Phenyl-pyridazin-3-yl Thiol:
Step 3 Coupling Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures (25-50°C).
Products: Sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Room temperature to slightly elevated temperatures (25-60°C).
Products: Corresponding amines or reduced derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Reagents: Alkyl halides, aryl halides.
Conditions: Presence of a base such as potassium carbonate, moderate temperatures (50-80°C).
Products: Substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: It is being explored as a lead compound for the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Agriculture: The compound can be used in the formulation of agrochemicals, such as herbicides and fungicides.
Cosmetics: It may be used in the development of cosmetic products due to its potential antioxidant properties.
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and pyridazine rings allow for strong binding interactions with these targets, leading to inhibition or modulation of their activity. The sulfanyl-acetamide linkage plays a crucial role in the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-yl)-acetamide: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-propionamide: Similar structure but with a propionamide moiety, which affects its pharmacokinetic properties.
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-butyramide: Contains a butyramide group, leading to variations in its chemical and biological behavior.
Uniqueness
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the isoxazole and pyridazine rings, along with the sulfanyl-acetamide linkage, makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-9-14(20-22-11)17-15(21)10-23-16-8-7-13(18-19-16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBJSRUCDIZSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2570813.png)
![N-(4-ethoxyphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2570816.png)
![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![2-(4-chlorophenoxy)-2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide](/img/structure/B2570821.png)
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/new.no-structure.jpg)
![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2570826.png)


